molecular formula C19H20FN5O2S B2367718 (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 2034494-28-3

(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No.: B2367718
CAS No.: 2034494-28-3
M. Wt: 401.46
InChI Key: LBCNPBNFWGPUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H20FN5O2S and its molecular weight is 401.46. The purity is usually 95%.
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Biological Activity

The compound (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a synthetic organic molecule that integrates multiple pharmacologically relevant functional groups, including a pyrimidine derivative, a pyrrolidine ring, and a thiazole moiety. This unique structure suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C20H22FN3O2SC_{20}H_{22}FN_3O_2S, with a molecular weight of approximately 385.4 g/mol. Its structure incorporates:

  • Pyrimidine Ring : Known for its role in nucleic acid metabolism and as a building block for various pharmaceuticals.
  • Pyrrolidine Ring : Often associated with enhanced bioactivity due to its ability to mimic natural substrates in biological systems.
  • Thiazole Moiety : Frequently found in compounds exhibiting antimicrobial and anticancer properties.

The biological activity of this compound is hypothesized to arise from its interaction with specific enzymes or receptors. The presence of the pyrimidine and thiazole rings indicates potential interactions with nucleic acids or proteins, which could modulate various cellular pathways. The fluorinated pyrimidine component may enhance its pharmacological properties by increasing lipophilicity and improving binding affinity to biological targets.

Anticancer Potential

Preliminary studies suggest that compounds containing fluorinated pyrimidines exhibit promising anticancer activity. The fluoropyrimidine component may enhance efficacy against cancer cell lines by inhibiting DNA synthesis or interfering with cell cycle progression.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and other diseases. For instance, the dual functionality as both an enzyme inhibitor and a potential therapeutic agent makes it a valuable candidate for further research in medicinal chemistry.

In Vitro Studies

In vitro studies have demonstrated that similar compounds with pyrimidine and thiazole functionalities exhibit significant activity against various cancer cell lines. For example, derivatives of pyrimidine have been shown to inhibit cell proliferation, migration, and invasion in cancer models .

Pharmacological Evaluations

Pharmacological evaluations have indicated that compounds with similar structural characteristics can modulate signaling pathways associated with tumor growth. These findings suggest that the compound may also possess anti-inflammatory properties, enhancing its therapeutic profile .

Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer Inhibits DNA synthesis; potentially effective against various cancer cell lines.
Enzyme Inhibition May inhibit key metabolic enzymes related to disease pathways.
Anti-inflammatory Potential to modulate inflammatory responses, contributing to overall therapeutic efficacy.

Properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2S/c1-3-14-15(20)17(22-11-21-14)27-13-6-9-25(10-13)18(26)16-12(2)23-19(28-16)24-7-4-5-8-24/h4-5,7-8,11,13H,3,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCNPBNFWGPUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(N=C(S3)N4C=CC=C4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.